3-(4-methoxyphenyl)-5-nitro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)14-12-8-10(17(18)19)4-7-13(12)15-16-14/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAADTSDBSVFUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626010 | |
| Record name | 3-(4-Methoxyphenyl)-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395099-28-2 | |
| Record name | 3-(4-Methoxyphenyl)-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methoxyphenyl 5 Nitro 1h Indazole and Analogues
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-(4-methoxyphenyl)-5-nitro-1H-indazole reveals several potential synthetic pathways. The primary disconnection strategies focus on the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring.
One common approach involves disconnecting the N1-N2 bond, which typically points to a cyclization reaction of a precursor containing a nitro group and a side chain that can form the N-N bond. This leads back to an o-substituted nitroaromatic compound, such as a 2-halo-4-nitro-4'-methoxybenzophenone hydrazone. The indazole ring can then be formed via an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction.
Alternatively, a disconnection across the C3-N2 and C7a-N1 bonds suggests a [3+2] cycloaddition reaction. This pathway would involve an appropriately substituted aryne (a benzyne (B1209423) derivative) and a 1,3-dipole, such as a diazo compound derived from 4-methoxybenzaldehyde (B44291).
A third strategy involves disconnecting the N-N bond and the C3-C(aryl) bond from a different perspective, pointing towards the use of a substituted 2-aminobenzonitrile (B23959) derivative. This intermediate can react with an organometallic reagent to form a ketimine, which then undergoes cyclization to form the indazole ring. nih.gov
These disconnections highlight the key starting materials required, which generally include a substituted benzene ring bearing a nitro group and a precursor for the C-3 methoxyphenyl moiety.
Strategies for the Construction of the Indazole Nucleus
The formation of the indazole core is the critical step in the synthesis of the target molecule. Numerous methods have been developed, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance. nih.govorganic-chemistry.org
A notable method for constructing the 1H-indazole scaffold is the reductive cyclization of ortho-nitro-ketoximes. semanticscholar.org This process typically involves the reaction of an o-nitro-ketoxime with carbon monoxide, catalyzed by a Group 8 metal carbonyl complex such as [Cp*Fe(CO)₂]₂. semanticscholar.org The reaction proceeds under neutral conditions, which is advantageous for substrates bearing acid or base-sensitive functional groups. semanticscholar.org This method provides a direct route to 3-substituted 1H-indazoles from readily prepared ketoximes. semanticscholar.orgresearchgate.net
Another approach involves the cyclization of o-aminobenzoximes, where selective activation of the oxime in the presence of an amino group can be achieved under mild conditions using agents like methanesulfonyl chloride or triphenylphosphine/imidazole, leading to the formation of the N-N bond. researchgate.net
Palladium-catalyzed reactions have become powerful tools for the synthesis of nitrogen-containing heterocycles, including indazoles. mdpi.comresearchgate.net These methods often exhibit high efficiency and broad functional group compatibility.
One prominent strategy is the intramolecular C-H amination. For instance, the synthesis of 1H-indazoles can be achieved from aminohydrazones through a ligand-free palladium-catalyzed C-H amination reaction. nih.gov Another approach involves the palladium-catalyzed reaction of 2-bromobenzaldehydes with arylhydrazines, using a phosphine (B1218219) ligand, to afford 1-aryl-1H-indazoles. researchgate.net This reaction proceeds via an initial condensation to form the hydrazone, followed by an intramolecular N-arylation (a Buchwald-Hartwig type amination) to close the ring.
Palladium catalysis is also employed in cascade reactions. For example, Pd(II)-catalyzed β-C(sp³)-H carbonylation of N-aryl alkylamides can lead to five-membered heterocyclic systems. mdpi.com The direct C-H arylation of pre-formed heterocycles, such as 1,2,3-triazoles, using palladium catalysts is also a well-established method for creating C-C bonds, a principle that can be extended to indazole functionalization. nih.gov
Table 1: Examples of Palladium-Catalyzed Indazole Synthesis
| Starting Materials | Catalyst/Ligand | Key Transformation | Reference |
|---|---|---|---|
| Aminohydrazones | Palladium catalyst (ligand-free) | Intramolecular C-H amination | nih.gov |
| 2-Bromobenzaldehydes and arylhydrazines | Pd catalyst / Phosphine ligand | Intramolecular N-arylation | researchgate.net |
This table presents a selection of palladium-catalyzed methods relevant to the synthesis of indazole and related N-heterocycles.
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered rings. wikipedia.orgresearchgate.net In the context of indazole synthesis, this typically involves the reaction of an aryne with a 1,3-dipole. nih.govacs.org
A common approach is the [3+2] annulation of arynes with hydrazones. organic-chemistry.orgacs.orgnih.gov In this method, an aryne, generated in situ from a precursor like an o-(trimethylsilyl)aryl triflate, reacts with a hydrazone. Depending on the reaction conditions and the type of hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), this can lead to either 3-substituted or 1,3-disubstituted indazoles. organic-chemistry.orgacs.org The reaction often proceeds under mild conditions and offers a convergent route to the indazole core. acs.org
Other 1,3-dipoles, such as nitrile imines and sydnones, also react with arynes to produce indazoles. nih.govacs.org The reaction of in situ generated nitrile imines with benzyne is reported to be very rapid, affording N(1)-C(3) disubstituted indazoles in good yields. acs.orgacs.org
The cyclization of ortho-substituted hydrazones is one of the most traditional and widely used methods for preparing indazoles. nih.govsemanticscholar.org A particularly effective route for synthesizing 5-nitroindazoles involves the intramolecular nucleophilic aromatic substitution (SNAr) of hydrazones derived from 2-fluoro-5-nitro-substituted aromatic ketones. mdpi.comresearchgate.net
In this strategy, a ketone such as 2-fluoro-5-nitroacetophenone is first condensed with an appropriate hydrazine (B178648) to form the corresponding hydrazone. The presence of the strongly electron-withdrawing nitro group at the para-position to the fluorine atom activates the ring towards nucleophilic attack. Subsequent treatment with a base deprotonates the hydrazone nitrogen, which then acts as an internal nucleophile, displacing the fluoride (B91410) to form the indazole ring. mdpi.com This method has been successfully applied to synthesize a variety of 1-aryl-3-methyl-5-nitro-1H-indazoles and 1-aryl-5-nitro-1H-indazoles. mdpi.com
Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is another established variant that provides access to the 1H-indazole scaffold. nih.gov
Table 2: Synthesis of 1-Aryl-5-nitro-1H-indazoles via SNAr Cyclization of Hydrazones
| Hydrazone Precursor | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-(2-Fluoro-5-nitrophenyl)-2-phenylhydrazone | K₂CO₃ | DMF | 73% | mdpi.com |
| 2-(2-Fluoro-5-nitrophenyl)-2-(4-methoxyphenyl)hydrazone | K₂CO₃ | DMF | 74% | mdpi.com |
This table summarizes the synthesis of various 5-nitroindazoles using the SNAr cyclization of arylhydrazones. Yields correspond to the cyclization step.
Introduction of the 4-Methoxyphenyl (B3050149) Moiety at C-3 Position
The introduction of the 4-methoxyphenyl group at the C-3 position is a key step in the synthesis of the target compound. The strategy for its introduction is intrinsically linked to the method chosen for constructing the indazole nucleus.
When using methods that start from hydrazones, the C-3 substituent is determined by the carbonyl compound used to prepare the hydrazone. nih.gov To synthesize this compound, the required starting material would be a hydrazone derived from a ketone such as 2-halo-5-nitro-4'-methoxybenzophenone. The subsequent cyclization reaction, whether through SNAr or a metal-catalyzed process, would directly yield the desired C-3 arylated product.
In the case of 1,3-dipolar cycloadditions, the 4-methoxyphenyl group would be part of the 1,3-dipole. For instance, in the reaction of an aryne with a hydrazone, using the N-tosylhydrazone of 4-methoxybenzaldehyde would lead to the formation of a 3-(4-methoxyphenyl)indazole after the cycloaddition and elimination sequence. nih.gov
For pre-formed indazole rings that lack a C-3 substituent, palladium-catalyzed cross-coupling reactions can be employed to introduce the aryl group, although direct C-H functionalization at C-3 of the indazole core can be challenging and may require specific directing groups or activation. A more common approach is to build the ring with the substituent already in place. For example, a condensation reaction between 3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and 4-methoxybenzaldehyde has been used to synthesize a related tetrahydro-indazole derivative, demonstrating the stability and utility of the C3-aryl linkage. mdpi.com
Suzuki-Miyaura Cross-Coupling and Related C-C Bond Formations
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds, making it a cornerstone in the synthesis of biaryl and heteroaryl compounds. mdpi.comrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate. mdpi.comyoutube.com For the synthesis of this compound, this reaction is ideally suited for creating the bond between the C-3 position of the indazole ring and the 4-methoxyphenyl group.
A common pathway involves using a 3-halo-5-nitro-1H-indazole (e.g., 3-bromo- (B131339) or 3-chloro-5-nitro-1H-indazole) as the electrophilic partner and (4-methoxyphenyl)boronic acid as the nucleophilic partner. The reaction is conducted in the presence of a palladium catalyst and a base. nih.gov A significant consideration in the coupling of N-heterocycles like indazole is the potential for the NH group to interfere with the catalytic cycle. nih.gov While N-protection can circumvent this issue, recent advancements have developed catalytic systems effective for unprotected indazoles. nih.gov
A successful palladium-mediated Suzuki–Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with (4-methoxyphenyl)boronic acid has been demonstrated, highlighting the reaction's utility in functionalizing the indazole scaffold. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles
| Component | Example Reagents/Conditions | Purpose | Citation |
|---|---|---|---|
| Indazole Substrate | 3-Chloro-1H-indazole, 7-Bromo-1H-indazole | Electrophilic Partner | nih.govnih.gov |
| Boronic Acid | (4-Methoxyphenyl)boronic acid | Nucleophilic Partner | nih.gov |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Palladium(0) Source | nih.govnih.govnih.gov |
| Ligand | SPhos, XPhos, RuPhos | Stabilizes catalyst, promotes oxidative addition/reductive elimination | nih.govnih.gov |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates boronic acid | nih.govnih.gov |
| Solvent | Dioxane/H₂O, n-Butanol, Toluene | Reaction Medium | nih.govnih.gov |
| Temperature | 60-110 °C | To drive the reaction to completion | nih.govnih.gov |
Direct Arylation Methods
Direct arylation represents a more atom-economical approach to C-C bond formation, as it creates the bond via the activation of a C-H bond, thus avoiding the need for pre-functionalized starting materials like organoborons or organotins. researchgate.net In the context of synthesizing this compound, this method could involve the direct coupling of 5-nitro-1H-indazole with a 4-methoxyphenyl halide, such as 4-bromoanisole (B123540) or 4-iodoanisole.
Palladium catalysts are commonly employed for these transformations. researchgate.netnih.gov For instance, a method for the direct Pd(OAc)₂-catalyzed oxidative arylation of 1H-indazole derivatives has been reported, demonstrating good functional group tolerance and yielding arylated products in up to 80% yield. researchgate.net This approach offers a direct and efficient pathway to functionalized indazoles. The regioselectivity of direct arylation can be a challenge, but conditions have been developed to favor arylation at specific positions, including C-3 and C-5 of the azole core. nih.govunimi.it The use of an appropriate directing group or the inherent electronic properties of the substrate can guide the arylation to the desired position.
Incorporation of the Nitro Group at C-5 Position
The introduction of the nitro group at the C-5 position is a critical step in the synthesis. This can be achieved either by nitrating the 3-(4-methoxyphenyl)-1H-indazole molecule or by using a starting material that already contains the nitro group.
The direct nitration of an aromatic or heteroaromatic ring is a classic electrophilic aromatic substitution. This typically involves the use of nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. researchgate.net However, the conditions must be carefully controlled to avoid over-nitration or side reactions, and to ensure regioselectivity for the C-5 position. The presence of the methoxyphenyl group and the pyrazole moiety of the indazole ring will influence the position of nitration.
An alternative and often more controlled strategy involves starting with a pre-nitrated precursor. For example, 5-nitroindazole (B105863) can be synthesized from 2-amino-5-nitrotoluene through diazotization and subsequent cyclization. orgsyn.org The resulting 5-nitroindazole can then be subjected to halogenation at the C-3 position, followed by a Suzuki-Miyaura cross-coupling with (4-methoxyphenyl)boronic acid as described in section 2.3.1. This multi-step approach provides unambiguous control over the position of the nitro group. Several syntheses of various 5-nitroindazole derivatives have been reported, establishing a foundation for this synthetic route. researchgate.netnih.gov
Optimization of Reaction Conditions and Yields
The efficiency and success of synthesizing this compound heavily depend on the optimization of reaction parameters. Key areas of focus include the catalytic system, the reaction medium, and the use of modern energy sources like microwaves.
Catalytic Systems and Ligand Effects
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount. While simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ can be effective, the use of specialized phosphine ligands often dramatically improves yields and reaction scope. tcichemicals.com For coupling with N-unprotected indazoles, which can inhibit the catalyst, bulky and electron-rich biarylphosphine ligands such as SPhos and XPhos have proven to be particularly effective. nih.gov These ligands promote the formation of the active catalytic species and facilitate the key steps of oxidative addition and reductive elimination. youtube.comnih.gov
In some direct arylation reactions, a "ligandless" approach using just a palladium salt like Pd(OAc)₂ has been successful, often with an additive like benzoic acid to promote the coupling. nih.govresearchgate.net The choice between a ligated and ligandless system depends on the specific substrates and the desired transformation.
Table 2: Common Catalytic Systems for Indazole Arylation
| Reaction Type | Catalyst | Ligand | Key Features | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | High efficiency for N-unprotected azoles. | nih.gov |
| Suzuki-Miyaura | Pd(OAc)₂ | RuPhos | Effective for coupling with heteroaryltrifluoroborates. | nih.gov |
| Suzuki-Miyaura | Pd(PPh₃)₄ | (triphenylphosphine) | A classical, widely used catalyst system. | mdpi.com |
| Direct Arylation | Pd(OAc)₂ | None (ligandless) | Simple system, often promoted by an acid additive. | nih.gov |
| Direct Arylation | Pd(OAc)₂ | PPh₃ | Used in tandem C-3 arylation of 1H-indazole. | researchgate.net |
Solvent Systems and Temperature Control
The solvent system and reaction temperature play critical roles in solubility, reaction rate, and selectivity. For Suzuki-Miyaura reactions, polar aprotic solvents or mixtures with water are common. A mixture of dioxane and water is frequently used, as is n-butanol, often at temperatures ranging from 60 to 110 °C to ensure a reasonable reaction rate. nih.govnih.gov
For direct arylation, polar aprotic solvents like DMF and DMA are known to facilitate the reaction, typically at high temperatures around 140 °C. unimi.it However, due to environmental and safety concerns with these solvents, greener alternatives have been explored. Anisole, for example, has been shown to be an effective solvent for the selective C-5 arylation of azoles. nih.gov The solubility of substrates like 3-methyl-6-nitroindazole has been studied in various aqueous co-solvent mixtures, providing insight into the molecular interactions that govern solvation and, by extension, reactivity in different media. researchgate.net
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By directly heating the reactants and solvent through dielectric heating, microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher product yields and purer products. jetir.org
This technique is highly applicable to the palladium-catalyzed synthesis of heterocyclic compounds. Microwave irradiation has been successfully used for Suzuki-Miyaura cross-coupling reactions and for the synthesis of various nitrogen-containing heterocycles like imidazoles, pyrazoles, and carbazoles. nih.govresearchgate.netsemanticscholar.orgnih.gov The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, for example, was achieved in 1.5-3 minutes under solvent-free microwave conditions, compared to much longer times for conventional heating. researchgate.net This suggests that the C-C bond-forming steps in the synthesis of this compound could be significantly optimized using microwave technology.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction | Conventional Method | Microwave Method | Citation |
|---|---|---|---|
| Synthesis of Triphenyl Imidazoles | Reflux, several hours | 1-3 minutes (Solvent-free) | jetir.orgrasayanjournal.co.in |
| Synthesis of Pyrazole Derivatives | N/A | 10 minutes | nih.gov |
| Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | N/A | 1.5-3 minutes (Solvent-free) | researchgate.net |
| Synthesis of N-Arylpyrrolidines | 24 hours (85% yield) | 30 minutes (92% yield) | nih.gov |
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound and its analogues requires careful control over the arrangement of atoms in the molecule, a concept known in chemistry as selectivity. Two critical aspects of this are regioselectivity, which involves controlling the position of chemical bonds and functional groups, and stereoselectivity, which deals with the three-dimensional orientation of atoms. The inherent structure of the indazole ring, with two nitrogen atoms, presents a significant challenge in achieving regioselectivity, while the introduction of chiral centers, particularly at the C3 position, necessitates stereoselective methods.
Regioselective Synthesis of the Indazole Core
The primary challenge in the synthesis of 1H-indazoles is the potential for the formation of the isomeric 2H-indazoles. The 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.govbeilstein-journals.org Synthetic strategies often exploit this stability difference or use directing groups to ensure the desired N1-substitution pattern.
A prominent and efficient method for the regioselective synthesis of 1-aryl-5-nitro-1H-indazoles involves the cyclization of arylhydrazones. mdpi.comnih.gov This process typically starts with the reaction of a substituted arylhydrazine with an appropriately substituted acetophenone (B1666503) or benzaldehyde. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved from arylhydrazones derived from acetophenones or benzaldehydes that have a fluorine atom at the C2 position and a nitro group at the C5 position. The subsequent step is a deprotonation followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the fluorine acts as a leaving group, leading to the formation of the indazole ring. mdpi.comresearchgate.net This SNAr cyclization is highly regioselective, yielding the 1-aryl-1H-indazole product. nih.gov The reaction can be performed in a stepwise manner or as a one-pot domino process, with the latter often providing higher yields, particularly for derivatives starting from acetophenones. mdpi.comresearchgate.net
Another key aspect of regioselectivity is the N-alkylation of the pre-formed indazole scaffold. The direct alkylation of an N-unsubstituted indazole can result in a mixture of N-1 and N-2 alkylated products. beilstein-journals.orgnih.gov The outcome of this reaction is heavily influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.gov Studies have shown that for many C3-substituted indazoles, using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) preferentially yields the N-1 alkylated product. beilstein-journals.org For example, high N-1 regioselectivity (>99%) was observed for indazoles with carboxymethyl, tert-butyl, and carboxamide groups at the C3 position under these conditions. beilstein-journals.org Conversely, the presence of electron-withdrawing groups at the C7 position, such as a nitro (NO2) or carboxylate (CO2Me) group, can direct the alkylation to the N-2 position with high selectivity. nih.gov
| Starting Materials (Arylhydrazone Precursors) | Reaction Type | Product (1-Aryl-5-nitro-1H-indazole Analogue) | Yield (%) | Citation |
| Acetophenone series | One-pot domino process | 1-Aryl-3-methyl-5-nitro-1H-indazoles | 73-96% | mdpi.com, researchgate.net |
| Benzaldehyde series | Step-wise addition | 1-Aryl-5-nitro-1H-indazoles | 63-73% | mdpi.com, researchgate.net |
| General arylhydrazones | General one-pot protocol | 1-Aryl-1H-indazoles | 62-78% | researchgate.net |
Stereoselective Functionalization of Indazoles
While the parent molecule this compound is achiral, the synthesis of its analogues often involves the creation of stereocenters. A significant advancement in this area is the development of methods for the enantioselective functionalization at the C3 position of the indazole ring, which is traditionally less reactive than the nitrogen positions. mit.edupnrjournal.com
A notable example is the highly C3-selective and enantioselective allylation of 1H-indazoles using copper hydride (CuH) catalysis. mit.edupnrjournal.com This method allows for the efficient installation of acyclic quaternary stereocenters at the C3-position, which are challenging structural motifs to construct. mit.edu The reaction employs 1H-N-(benzoyloxy)indazoles as electrophiles, which couple with various 1,1-disubstituted allenes in the presence of a copper catalyst and a chiral ligand. mit.edu
The enantioselectivity of this transformation is governed by a six-membered Zimmerman-Traxler-type transition state. mit.edu Theoretical calculations, specifically Density Functional Theory (DFT), suggest that the stereochemical outcome is controlled by the steric interactions between the chiral ligand and the substrate, as well as by steric repulsion with the pseudoaxial substituent in the transition state. mit.edu This methodology has been shown to produce a variety of C3-allyl 1H-indazoles with excellent levels of enantioselectivity. mit.edupnrjournal.com The resulting C3-allylated products can be further transformed; for example, the terminal double bond can be reduced to an ethyl group, creating a stereocenter with both methyl and ethyl substituents while retaining high enantiopurity. mit.edu
| Indazole Substrate | Coupling Partner (Allene) | Catalysis | Key Feature | Outcome | Citation |
| 1H-N-(benzoyloxy)indazoles | 1,1-disubstituted allenes | CuH with chiral ligand | C3-regioselectivity | C3-allyl 1H-indazoles | mit.edu |
| 1H-N-(benzoyloxy)indazoles | 1-alkyl-1-arylallenes | CuH with chiral ligand | Enantioselectivity | C3-allyl 1H-indazoles with quaternary stereocenters | mit.edu, pnrjournal.com |
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , no specific experimental research findings or advanced spectroscopic and structural characterization data could be located for this exact molecule.
The search included queries for its synthesis, characterization, and various forms of spectroscopic analysis (NMR, MS, IR) as well as X-ray crystallography. While information is available for related compounds, such as the parent 5-nitro-1H-indazole chemicalbook.commdpi.comorgsyn.orgnih.gov, isomeric 1-aryl-5-nitro-1H-indazoles mdpi.comresearchgate.net, and the non-nitrated analogue 3-(4-methoxyphenyl)-1H-indazole amazonaws.com, no publications were found that provide the specific data required to populate the requested article outline for this compound.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the foundational data for this specific compound does not appear to be available in the public domain. Writing the article would require access to primary research data that has either not been published or does not exist.
Advanced Spectroscopic and Structural Characterization in Research
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a substance's empirical formula. This analytical method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample of the synthesized compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as crucial evidence for the successful synthesis and purity of the target molecule.
For 3-(4-methoxyphenyl)-5-nitro-1H-indazole, the proposed molecular formula is C₁₄H₁₁N₃O₃. bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. This foundational data provides a benchmark against which all synthesized batches of the compound are measured to confirm their identity and purity.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 62.45 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.12 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 15.61 |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.82 |
| Total | 269.26 | 100.00 |
In modern research, high-resolution mass spectrometry (HRMS) often complements traditional elemental analysis for empirical formula validation. HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular weight. This precise mass is unique to a specific elemental composition.
For instance, in the characterization of the closely related isomer, 6-nitro-3-(4-methoxyphenyl)-1H-indazole, HRMS analysis was conducted. iucr.org The calculated mass for the protonated molecule [M+H]⁺ was 270.0834, and the experimentally found mass was 270.0780. iucr.org The minuscule difference between the calculated and observed values provides strong evidence for the proposed formula of C₁₄H₁₁N₃O₃, thereby validating the elemental composition of the synthesized compound. iucr.org
Exemplary High-Resolution Mass Spectrometry (HRMS) Data for an Isomer
| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |
| 6-nitro-3-(4-methoxyphenyl)-1H-indazole | C₁₄H₁₁N₃O₃ | [M+H]⁺ | 270.0834 | 270.0780 | iucr.org |
The congruence between the expected and observed values from these analytical techniques is a critical checkpoint in the synthesis and characterization pipeline, ensuring the structural integrity of the compound before it proceeds to further investigation. Research on related 1-aryl-5-nitro-1H-indazoles also consistently reports elemental analysis data as a standard characterization step, underscoring its importance in the field. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the fundamental electronic properties and geometric structure of a molecule. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, including bond lengths and angles. For heterocyclic compounds similar to 3-(4-methoxyphenyl)-5-nitro-1H-indazole, DFT calculations, often using the B3LYP functional with a 6-311G or similar basis set, have been shown to provide results that are in excellent agreement with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net
These calculations would typically optimize the geometry of this compound, providing precise data on the spatial arrangement of its atoms. This optimized structure is the basis for all further computational analysis.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value (Å or °) | Structural Moiety |
| C-N Bond Length | ~1.30 - 1.38 Å | Indazole Ring |
| N-N Bond Length | ~1.37 Å | Indazole Ring |
| C-NO₂ Bond Length | ~1.47 Å | Nitro Group |
| C-O Bond Length | ~1.36 Å | Methoxy (B1213986) Group |
| Dihedral Angle | Variable | Phenyl-Indazole Linkage |
| Note: These values are illustrative and based on published data for structurally related pyrazole (B372694) and indazole derivatives. nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.comchemicalpapers.com For aromatic nitro compounds, the presence of the electron-withdrawing nitro group typically leads to a smaller energy gap, enhancing the molecule's reactivity. nih.gov In studies of similar heterocyclic compounds, HOMO-LUMO gaps have been calculated to be in the range of 3.15 to 5.27 eV. chemicalpapers.comnih.govmdpi.com The analysis for this compound would precisely quantify this property.
Table 2: Exemplary Frontier Orbital Energies from Related Heterocyclic Compounds
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Imidazole Derivative | -6.29 | -1.81 | 4.48 | irjweb.com |
| Isoxazoline Derivative | -5.82 | -0.89 | 4.93 | mdpi.com |
| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 | chemicalpapers.com |
| Nitro-substituted Oxadiazole | - | - | 3.15 - 3.25 | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent regions with near-zero or intermediate potential. irjweb.com
For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the nitro group and the methoxy group, making them primary sites for electrophilic interactions. A region of high positive potential (blue) would likely be found around the indazole N-H proton, indicating its susceptibility to nucleophilic attack. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug design for predicting the binding mode and affinity of a potential drug molecule with its biological target.
Docking simulations place the ligand, this compound, into the binding site of a target protein, such as a kinase or other enzyme implicated in disease. The simulation then calculates the most stable binding conformation, or "pose," and estimates the binding affinity, often expressed as a docking score in kcal/mol or as an inhibition constant (Ki) or IC50 value. A lower docking score indicates a stronger, more favorable binding interaction.
Studies on structurally similar pyrazoline, pyrazole, and indazole derivatives have shown significant binding affinities for various protein targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ijrps.comresearchgate.netscispace.com For example, a 3-(4-methoxyphenyl) pyrazoline derivative was shown to interact effectively with the EGFR active site. ijrps.comresearchgate.net Similarly, 5-nitroindazole (B105863) derivatives have been evaluated against various parasitic and human cell targets, demonstrating their potential as bioactive agents. researchgate.netnih.govresearchgate.netugr.es
Table 3: Illustrative Binding Affinities of Analogous Compounds with Protein Targets
| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |
| 5-Nitroindazole Derivative | Bovine Serum Albumin | -5.27 | researchgate.net |
| Azaindazole Derivative | MDM2-p53 | -359.20 | jocpr.com |
| 1,2,3-Triazole Derivative | EGFR Tyrosinase (2J5F) | - | scispace.com |
| Pyrazoline Derivative | EGFR Tyrosinase (1M17) | - | ijrps.comresearchgate.net |
| Note: Binding affinity values are highly dependent on the specific target and software used. The values shown are for illustrative purposes. |
Beyond predicting binding affinity, molecular docking provides detailed information about the specific non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For this compound, key interactions would likely involve:
Hydrogen Bonding: The nitro group and the indazole nitrogen atoms are potential hydrogen bond acceptors, while the indazole N-H group is a hydrogen bond donor. These groups could form critical hydrogen bonds with polar residues in the active site, such as threonine, glutamine, or aspartic acid.
Hydrophobic Interactions: The methoxyphenyl ring and the fused benzene (B151609) ring of the indazole core are hydrophobic and would likely engage in favorable interactions with nonpolar residues like leucine, valine, or alanine.
Pi-Pi Stacking: The aromatic rings could participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
In a docking study of a related pyrazoline, key interacting residues in the EGFR active site included Thr 766, Gln 767, and Met 769. ijrps.comresearchgate.net A similar analysis for this compound would identify its unique interaction fingerprint, providing a rationale for its binding specificity and potency.
Table 4: Potential Interacting Residues and Interaction Types
| Ligand Moiety | Potential Interaction Type | Example Protein Residues |
| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Ser, Thr, Gln, Asn, Arg |
| Indazole N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl Backbone |
| Indazole N2 | Hydrogen Bond Acceptor | Ser, Thr, Lys, Arg |
| Methoxyphenyl Ring | Hydrophobic, Pi-Pi Stacking | Leu, Ile, Val, Phe, Tyr |
| Indazole Benzene Ring | Hydrophobic, Pi-Pi Stacking | Ala, Leu, Phe, Trp |
Scoring Functions and Binding Energy Calculations
In the realm of molecular docking and virtual screening, scoring functions are pivotal in predicting the binding affinity between a ligand, such as this compound, and its target protein. These mathematical models estimate the free energy of binding, with lower (more negative) scores generally indicating a more favorable interaction. The binding energy is a critical parameter that quantifies the strength of this interaction.
The calculation of binding energy for the complex formed between this compound and a target protein would typically involve sophisticated computational methods. These methods can range from empirical scoring functions, which are fast and suitable for high-throughput screening, to more rigorous but computationally expensive techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These end-point methods calculate the binding free energy by combining the molecular mechanics energies with solvation energies.
For instance, in studies of similar heterocyclic compounds, the binding energy is often dissected into its constituent components: van der Waals forces, electrostatic interactions, and solvation energies. The 4-methoxyphenyl (B3050149) group of the compound is likely to engage in hydrophobic and van der Waals interactions within a binding pocket, while the nitro group, being strongly electron-withdrawing, could participate in crucial electrostatic and hydrogen bonding interactions. The indazole core itself provides a scaffold for establishing multiple points of contact with the receptor.
While specific binding energy values for this compound are dependent on the particular biological target being studied, a representative example of how such data would be presented is shown in Table 1. This table illustrates the kind of energetic contributions that are typically analyzed to understand the driving forces behind ligand-protein recognition.
Table 1: Illustrative Binding Energy Contributions for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.2 |
| Non-Polar Solvation Energy | -4.1 |
| Total Binding Energy (ΔG_bind) | -35.2 |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of a ligand-protein system over time, providing insights into its stability and the conformational changes that may occur in a biological environment.
To assess the stability of the complex formed between this compound and its target protein, MD simulations are typically performed for a significant duration, often in the range of nanoseconds to microseconds. A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial docked positions. A stable complex is generally characterized by a low and converging RMSD value over the simulation time, indicating that the ligand remains securely bound within the active site without significant conformational drift.
Another important parameter is the analysis of hydrogen bonds formed between the ligand and the protein. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable interaction. For this compound, the nitro group and the nitrogen atoms of the indazole ring are potential hydrogen bond acceptors and donors, respectively, and their sustained interactions with amino acid residues would be a focus of such an analysis. The higher the binding energy, the more stable the system will be, which has an important influence on the compatibility and thermal stability of the energetic system.
MD simulations also allow for a detailed conformational analysis of this compound within the binding site. The flexibility of the molecule can be assessed by monitoring the root-mean-square fluctuation (RMSF) of its atoms. This analysis can reveal which parts of the molecule are more rigid and which are more flexible. For instance, the bond connecting the methoxyphenyl group to the indazole core may exhibit some rotational freedom, allowing the phenyl ring to adopt different orientations to optimize its interactions with the protein.
The conformational landscape of the ligand can be explored by clustering the snapshots from the MD trajectory based on structural similarity. This can reveal the most populated and energetically favorable conformations of the compound when bound to the protein, providing valuable information for structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
The development of QSAR models for a series of indazole derivatives, including analogs of this compound, would involve the calculation of a wide range of molecular descriptors.
2D-QSAR models are built using descriptors derived from the 2D representation of the molecules, such as topological indices, constitutional descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors), and physicochemical properties (e.g., logP). Studies on similar indazole derivatives have shown that multiple linear regression (MLR) and partial least squares (PLS) are common methods for developing 2D-QSAR models.
3D-QSAR models, on the other hand, utilize information from the 3D structures of the compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate steric and electrostatic fields around the molecules. These fields are then correlated with the biological activity to create a predictive model. The alignment of the molecules is a critical step in 3D-QSAR, and it is often guided by docking the compounds into the active site of the target protein.
The primary goal of QSAR studies is to identify the key structural features that influence the biological activity of a class of compounds. For indazole derivatives, QSAR models have highlighted the importance of several descriptors.
In the context of this compound, a QSAR model might reveal that:
The hydrophobicity of the molecule, influenced by the methoxyphenyl group, is a significant factor.
The electronic properties , particularly the electron-withdrawing nature of the nitro group, play a crucial role in the interaction with the target. The nitro group is a known pharmacophore in many biologically active compounds.
Steric factors , such as the size and shape of the substituents on the indazole ring, can significantly impact the binding affinity.
A successful QSAR model, validated through internal and external cross-validation, can be a powerful tool for predicting the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.
Table 2: Example of Descriptors Used in QSAR Models for Indazole Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Topological | Chi indices | Reflects molecular size and branching |
| Physicochemical | LogP | Represents lipophilicity and membrane permeability |
| Electronic | Dipole Moment | Indicates the polarity of the molecule |
| 3D | Steric and Electrostatic Fields (CoMFA) | Maps regions where steric bulk or specific charges are favorable or unfavorable for activity |
Predictive Modeling for Novel Indazole Derivatives
Predictive modeling, a cornerstone of modern computational chemistry, plays a pivotal role in the rational design and discovery of novel indazole derivatives. By leveraging computational power, researchers can forecast the biological activity, pharmacokinetic properties, and potential targets of new molecules before their actual synthesis, thereby accelerating the drug discovery pipeline. These in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and various molecular modeling techniques, enable the systematic exploration of the vast chemical space around the indazole scaffold, guiding the optimization of lead compounds like this compound toward enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) analysis is a prominent predictive tool used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. mdpi.comnih.gov For indazole derivatives, QSAR models are developed using large datasets of compounds with known activities. nih.gov These models can effectively explain and predict the variance in the biological activity of the compounds under consideration. nih.gov For instance, a QSAR model developed for indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing was able to explain 85.2% and predict 78.1% of the variance in inhibitory activity. nih.gov Such models are built using various molecular descriptors, which can be categorized as constitutional, topological, functional, and 2D-autocorrelation, among others. aimspress.com The statistical robustness of these models is rigorously validated using internal and external validation methods to ensure their predictive power. mdpi.comnih.gov
The insights gained from QSAR studies are crucial for identifying key pharmacophoric features—the essential structural motifs required for a molecule to interact with a specific biological target. Analysis of QSAR models for various indazole series has revealed the importance of specific structural attributes. For example, in the pursuit of anti-thrombotic agents, QSAR analysis highlighted that features such as the presence of positively charged ring carbon atoms and specific arrangements of aromatic nitrogen and sp2-hybridized carbon atoms are correlated with activity. mdpi.com Similarly, for antitubercular nitrofuran derivatives, a related class, QSAR suggested that the presence of a furan (B31954) ring with a nitro group is essential for activity. aimspress.com This information guides chemists in modifying the indazole scaffold, such as by adding or altering substituents, to enhance the desired biological effect.
Beyond QSAR, other computational techniques are integral to predictive modeling. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. nih.govresearchgate.net This method is widely used to screen virtual libraries of novel indazole derivatives against specific targets like kinases, enzymes, or receptors. researchgate.netnih.gov For instance, docking studies on novel 3-carboxamide indazole derivatives helped identify compounds with high binding energy against a renal cancer receptor (PDB: 6FEW). nih.gov
Molecular dynamics (MD) simulations further refine these predictions by exploring the dynamic nature and stability of the ligand-protein complex over time. nih.govacs.org Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) derived from MD simulations suggest the stability of the designed compounds within the target's binding site. nih.govresearchgate.net
In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical aspect of predictive modeling. nih.govresearchgate.net These models assess the drug-likeness of novel indazole derivatives by evaluating compliance with criteria like Lipinski's rule of five and Veber's rule, helping to flag compounds with potentially poor pharmacokinetic profiles early in the design phase. nih.govresearchgate.net
The application of these predictive models has led to the successful design of numerous indazole derivatives with potent and selective biological activities across various therapeutic areas.
Table 1: Examples of Novel Indazole Derivatives and Their Biological Activities
| Compound ID | Target | Activity (IC₅₀) | Reference |
| 116 | ERK1/2 | 9.3 ± 3.2 nM | nih.gov |
| 117 | ERK1/2 | 25.8 ± 2.3 nM | nih.gov |
| 123 | Aurora A/B Kinase | 0.026 / 0.015 µM | nih.gov |
| 145 | USP7 | 0.61 µM | nih.gov |
| 4f | MCF-7 cell line | 1.629 µM | nih.govresearchgate.net |
| 4i | MCF-7 cell line | 1.841 µM | nih.govresearchgate.net |
| 33c | ASK1 | Strong Inhibitory Effect | nih.gov |
| 22 | Glutamate Racemase | 6.11 ± 0.51 μM | researchgate.net |
Table 2: Statistical Validation of a Predictive QSAR Model for Indazole Derivatives
| Parameter | Description | Value | Reference |
| R² | Coefficient of determination (explained variance) | 0.852 | nih.gov |
| Q² | Cross-validated R² (internal predictive ability) | 0.781 | nih.gov |
| R²pred | R² for the external test set (external predictability) | 0.685 | nih.gov |
| SEE | Standard Error of Estimate | 0.490 | nih.gov |
These computational strategies, by predicting the biological potential of yet-to-be-synthesized molecules, significantly de-risk and streamline the development of new therapeutic agents based on the this compound scaffold. researchgate.net
Biological Activities and Mechanistic Investigations of 3 4 Methoxyphenyl 5 Nitro 1h Indazole Derivatives in Vitro and in Silico
Antineoplastic and Antiproliferative Activities
Derivatives of 5-nitroindazole (B105863) have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth and the modulation of key cellular pathways.
Research into the antineoplastic properties of 5-nitroindazole derivatives has shown moderate activity against certain human cancer cell lines. Specifically, a series of 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles was evaluated for its cytotoxic effects. Three compounds within this series exhibited moderate antineoplastic activity against the human colon adenocarcinoma cell line (HT-29) and the human renal adenocarcinoma cell line (TK-10). researchgate.net While data for cell lines such as A549 (lung carcinoma), MCF7 (breast cancer), and HeLa (cervical cancer) are not available for this specific subclass of compounds, these findings underscore the potential of the 5-nitroindazole core for further development as an anticancer scaffold.
Table 1: Antineoplastic Activity of Selected 5-Nitroindazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Cell Line | Activity Level |
| 8 | TK-10 | Moderate |
| 8 | HT-29 | Moderate |
| 10 | TK-10 | Moderate |
| 10 | HT-29 | Moderate |
| 11 | TK-10 | Moderate |
| 11 | HT-29 | Moderate |
Source: Synthesis and biological properties of new 5-nitroindazole derivatives. researchgate.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While various indazole derivatives have been investigated as anti-angiogenic agents, there is currently a lack of specific research data on the effects of 3-(4-methoxyphenyl)-5-nitro-1H-indazole or its closely related 5-nitro derivatives on angiogenesis-related pathways, such as those involving Vascular Endothelial Growth Factor (VEGF).
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. In silico studies have identified the parent 5-nitroindazole scaffold as a potential multi-targeted inhibitor of kinases relevant to lung cancer. nih.govresearchgate.net A screening of the Drug Bank library against key proteins implicated in lung cancer, including cyclic-dependent protein kinase 2 (CDK2), identified 5-nitroindazole as a promising candidate. nih.govresearchgate.net Molecular docking scores indicated favorable binding affinities, suggesting that this scaffold could serve as a foundation for developing inhibitors that target multiple pathways involved in cell division and growth. nih.gov Although experimental data on the specific inhibitory profile of this compound against kinases like TTK, FLT3, FGFR, JAK, c-Kit, or PDGFRβ is not yet available, these computational findings point towards a plausible mechanism of action for its potential antineoplastic effects.
Table 2: In Silico Docking Scores of 5-Nitroindazole Against Lung Cancer-Related Kinases This table is interactive. You can sort and filter the data.
| Protein Target | PDB ID | Docking Score (kcal/mol) |
| Ribosomal protein S6 kinase alpha-6 | 6G77 | -6.884 |
| Cyclic-dependent protein kinase 2 | 1AQ1 | -7.515 |
| Insulin-like growth factor 1 | 1K3A | -6.754 |
Source: Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. nih.gov
Antimicrobial Activities
The 5-nitro heterocyclic scaffold is present in several clinically used antimicrobial agents. Research has explored the potential of 5-nitroindazole derivatives against a range of pathogenic microorganisms.
While the antibacterial properties of 5-nitroindazole derivatives are not extensively documented, studies on the structurally related 5-nitroimidazole class have shown some efficacy. For instance, certain synthesized 5-nitroimidazole derivatives demonstrated inhibitory activity against both Gram-positive bacteria, such as Staphylococcus epidermidis and Corynebacterium diphtheria, and a range of Gram-negative bacteria, including Enterobacter aerogenes, Escherichia coli, and Salmonella typhi. researchgate.net These findings suggest that the 5-nitro group can contribute to antibacterial action, although specific data for this compound is needed to confirm its spectrum of activity.
Infections caused by fungi like Candida albicans represent a significant health concern. The investigation of novel antifungal agents is crucial, particularly due to rising resistance. Studies on 5-nitroimidazole derivatives have reported weak activity against Candida albicans. researchgate.net While this provides a preliminary indication, more relevant are studies on 5-nitroindazole derivatives which have shown potent activity against various pathogenic protozoa. nih.govresearchgate.netmdpi.comnih.gov This broad antiprotozoal activity within the 5-nitroindazole class suggests that the scaffold is biologically active against eukaryotic pathogens, supporting the rationale for investigating the specific efficacy of compounds like this compound against fungal species such as Candida albicans.
Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)
The antimicrobial potential of heterocyclic compounds, including indazole and pyrazole (B372694) derivatives, is an active area of research, with DNA gyrase being a key target. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. eco-vector.comekb.eg This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional strain during replication and transcription.
The mechanism of action for many indazole and pyrazole-based inhibitors involves the targeting of the GyrB subunit of the DNA gyrase enzyme. nih.gov This subunit contains the ATP-binding site, and its inhibition prevents the conformational changes necessary for the enzyme's catalytic activity. While direct studies on this compound are not extensively detailed in the available literature, research on structurally similar N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs has provided significant insights. nih.gov These studies revealed that certain derivatives strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase, with IC50 values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov
Docking simulations for these pyrazole analogs have helped to elucidate the binding model at the enzyme's active site, highlighting the importance of specific structural features for potent inhibitory activity. nih.gov The general mechanism for nitroaromatic antimicrobial agents also involves the reduction of the nitro group within the bacterial cell. This process can lead to the formation of reactive nitroso and hydroxylamine intermediates, which are cytotoxic. nih.gov This reductive activation is a hallmark of nitroimidazole-based antibiotics and is considered a potential pathway for the antimicrobial action of 5-nitroindazoles as well. nih.govmdpi.com
A series of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been synthesized and shown to possess good to moderate antibacterial activity against both Gram-positive (Lactobacillus, S. aureus) and Gram-negative (E. coli, P. fluorescens) bacteria. acgpubs.org This suggests that the 5-nitroindazole core is a viable scaffold for developing novel antimicrobial agents, likely acting through mechanisms that may include DNA gyrase inhibition.
| Compound Class | Target Organism | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|---|
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Staphylococcus aureus | DNA Gyrase | 0.15 µg/mL | nih.gov |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Bacillus subtilis | DNA Gyrase | 0.25 µg/mL | nih.gov |
Antiparasitic Activities
Derivatives of 5-nitroindazole have demonstrated significant potential as antiparasitic agents, with activity reported against various protozoan parasites. researchgate.netnih.govugr.es
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite's survival depends on a unique thiol-based redox system involving the enzyme Trypanothione Reductase (TryR). plos.org This enzyme is essential for the parasite and absent in humans, making it a prime target for drug development. plos.orgmdpi.com
Several studies have highlighted the potent antileishmanial activity of 5-nitroindazole derivatives. A series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis. nih.govsemanticscholar.org Eight of the tested compounds showed a 50% inhibitory concentration (IC50) of less than 1 µM against the promastigote stage. nih.govsemanticscholar.org Notably, the compound 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate demonstrated an IC50 of 0.46 ± 0.01 µM against intracellular amastigotes, with a high selectivity index of 875. nih.govsemanticscholar.org
The mechanism of action for these nitro-containing compounds against trypanosomatids is often linked to the generation of oxidative stress. mdpi.comugr.es The nitro group can be activated by parasitic nitroreductases (NTRs), leading to the production of reactive oxygen species (ROS) that damage cellular components and induce apoptosis in the parasite. mdpi.com While direct inhibition of TryR by this compound is not explicitly documented, the disruption of the parasite's redox balance through ROS generation is a key mechanism that functionally impairs the trypanothione system. Computational docking studies on other 5-nitroindazole derivatives against T. cruzi nitroreductase have shown interactions with critical residues in the enzyme's binding site, supporting this activation mechanism. mdpi.com
| Compound | Parasite Stage | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Amastigote | 0.46 ± 0.01 | 875 | nih.govsemanticscholar.org |
| Amphotericin B (Reference) | Amastigote | 0.036 | 161 | nih.gov |
Malaria, caused by Plasmodium parasites, remains a major global health issue. The indazole nucleus is recognized as a scaffold with potential antimalarial properties. nih.gov While specific data on this compound is limited, research on related 5-nitroimidazole derivatives provides a basis for their potential activity against Plasmodium falciparum. mdpi.com These compounds have shown efficacy against pyrimethamine-resistant strains, with IC50 values in the nanomolar range. mdpi.com The mechanism of action for many antimalarial drugs involves interfering with the parasite's lifecycle within red blood cells. For nitro-containing compounds, a proposed mechanism involves reductive activation of the nitro group, similar to their action in other protozoa, leading to cytotoxic effects.
Anti-inflammatory Activities
Indazole derivatives have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of key enzymes in the inflammatory cascade. nih.govresearchgate.net
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov
Studies on indazole and its derivatives, including 5-aminoindazole and 6-nitroindazole, have demonstrated significant, dose-dependent anti-inflammatory activity in carrageenan-induced paw edema models. nih.govresearchgate.net In vitro assays confirmed that these compounds inhibit the COX-2 enzyme. The inhibition of COX-2 for various indazoles ranged from 68% to 78% at a concentration of 50µM. nih.gov The IC50 values for COX-2 inhibition by different indazoles were found to be in the range of 12.32–23.42 μM, indicating that cyclooxygenase inhibition is a key mechanism for their anti-inflammatory effects. nih.gov
| Compound | IC50 for COX-2 Inhibition (µM) | Reference |
|---|---|---|
| Indazole | 23.42 | nih.gov |
| 5-Aminoindazole | 12.32 | nih.gov |
| 6-Nitroindazole | 18.52 | nih.gov |
Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, including inflammation. It is produced by nitric oxide synthase (NOS) enzymes. Overproduction of NO by the inducible NOS (iNOS or NOS-2) isoform contributes to the inflammatory response. Therefore, inhibitors of NOS have therapeutic potential as anti-inflammatory agents. drugbank.comnih.gov
Indazole derivatives are well-established inhibitors of NOS. drugbank.com Specifically, 5-nitroindazole has been shown to inhibit citrulline formation by both the constitutive (from bovine brain) and inducible (from murine macrophages) isoforms of NOS. nih.govchemicalbook.com The IC50 value for 5-nitroindazole against the inducible NOS is 240 µM. nih.gov The inhibitory action of indazoles is proposed to occur through interaction with the heme-iron component of the NOS enzyme, thereby preventing the binding of oxygen, which is necessary for NO synthesis. nih.gov Other nitroindazoles, such as 7-nitroindazole, are potent and selective inhibitors of neuronal NOS (nNOS or NOS-1). youtube.comahajournals.org This body of evidence confirms that the 5-nitroindazole scaffold is a potent inhibitor of NOS, contributing to its anti-inflammatory profile.
| Compound | NOS Isoform | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Nitroindazole | Constitutive (Bovine Brain) | 1150 | nih.gov |
| 5-Nitroindazole | Inducible (Murine Macrophage) | 240 | nih.gov |
| 6-Nitroindazole | Constitutive (Bovine Brain) | 40 | nih.gov |
| 6-Nitroindazole | Inducible (Murine Macrophage) | 56 | nih.gov |
| 7-Nitroindazole | Constitutive (Bovine Brain) | 2.5 | nih.gov |
| 7-Nitroindazole | Inducible (Murine Macrophage) | 20 | nih.gov |
Other Potential Biological Modulations of this compound Derivatives (e.g., Antidiabetic, Neuroprotective, IDO1 Inhibition)
While the primary therapeutic applications of this compound and its analogs are still under extensive investigation, preliminary studies and research on structurally related compounds suggest a broad spectrum of potential biological activities. These include antidiabetic, neuroprotective, and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory effects. The presence of the nitro group, the indazole core, and the methoxyphenyl substituent are key pharmacophoric features that may contribute to these diverse biological modulations.
Antidiabetic Potential: The therapeutic potential of targeting enzymes like α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes. While direct studies on this compound are limited, research on other nitro-containing heterocyclic compounds has shown promise. For instance, certain N-substituted 2-methyl-4-nitroimidazole derivatives have been investigated for their α-amylase inhibitory activity, a crucial enzyme in carbohydrate digestion. Although structurally distinct from indazoles, these findings highlight the potential of the nitroaromatic scaffold in modulating key enzymes involved in glucose metabolism. The exploration of nitroindazole derivatives as inhibitors of these enzymes could therefore be a valuable avenue for antidiabetic drug discovery.
Neuroprotective Effects: The structural motif of a methoxyphenyl group is present in various compounds exhibiting neuroprotective properties. For example, a salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has demonstrated protective effects against neurotoxicity. researchgate.net While this compound is not an indazole, the presence of the 4-methoxyphenyl (B3050149) group is a shared feature with the subject compound. This suggests that the methoxyphenyl moiety may contribute to interactions with biological targets relevant to neuroprotection. Further investigation into the ability of this compound derivatives to mitigate oxidative stress, modulate inflammatory pathways, or interact with neuronal receptors is warranted to explore their potential in neurodegenerative diseases.
IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy. The inhibition of IDO1 can restore T-cell function and enhance anti-tumor immunity. A variety of heterocyclic compounds, including those with an azole core, have been explored as IDO1 inhibitors. While direct evidence for this compound is not yet available, the indazole nucleus, being a bioisostere of other azoles, presents a promising scaffold for the design of novel IDO1 inhibitors. Research into 1,2,3-triazole derivatives has shown that this class of compounds can effectively inhibit IDO1, suggesting that related heterocyclic systems like indazoles could also interact with the enzyme's active site. science.gov
Investigation of Molecular Mechanisms (Cellular and Biochemical Levels)
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. This involves detailed investigations at both the cellular and biochemical levels, including receptor binding studies, enzyme inhibition kinetics, modulation of intracellular signaling pathways, and interactions with specific biological targets.
Receptor Binding and Enzyme Inhibition Kinetics
To date, specific receptor binding affinities and detailed enzyme inhibition kinetics for this compound have not been extensively reported in publicly available literature. However, based on the activities of related compounds, several potential targets can be postulated.
For instance, if these derivatives exhibit antidiabetic effects, their interaction with enzymes such as α-glucosidase and α-amylase would need to be characterized. This would involve determining key kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Similarly, for potential neuroprotective or IDO1 inhibitory activities, binding affinities to relevant receptors or the enzyme's active site would need to be quantified.
Table 1: Potential Enzyme Targets and Kinetic Parameters for Investigation
| Potential Biological Activity | Enzyme/Receptor Target | Key Kinetic Parameters to Determine |
| Antidiabetic | α-Glucosidase, α-Amylase | IC50, Ki, Mode of Inhibition |
| Neuroprotective | Neuronal receptors (e.g., NMDA, AMPA) | Binding Affinity (Kd), IC50/EC50 |
| IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | IC50, Ki, Reversibility of Inhibition |
Intracellular Signaling Pathway Modulation
The biological effects of small molecules are often mediated through the modulation of intracellular signaling pathways. For derivatives of this compound, several pathways could be relevant depending on their specific activity.
For example, 3-substituted indazoles have been shown to inhibit the eIF4E/eIF4G protein-protein interaction, which is a critical step in translation initiation. This inhibition can lead to the downregulation of proteins involved in cell proliferation and survival, such as those in the mTOR signaling pathway. Investigation into whether this compound derivatives can similarly affect the mTOR pathway, or other key signaling cascades like the MAPK/ERK or PI3K/Akt pathways, would provide valuable insights into their mechanism of action at the cellular level. Such studies would typically involve techniques like Western blotting to assess the phosphorylation status of key signaling proteins in response to compound treatment.
Interactions with Specific Biological Targets (e.g., Heme Iron, Hydrophobic Pockets)
The chemical structure of this compound suggests potential interactions with specific biological targets at a molecular level.
Heme Iron: The indazole ring, being a nitrogen-containing heterocycle, has the potential to coordinate with metal ions, including the heme iron present in various enzymes. IDO1, for instance, is a heme-containing enzyme, and many of its inhibitors function by directly binding to the heme iron, thereby blocking substrate access or catalysis. Investigating the potential of this compound and its derivatives to interact with heme iron could elucidate their mechanism of IDO1 inhibition.
Hydrophobic Pockets: The 4-methoxyphenyl group provides a significant hydrophobic moiety to the molecule. This group can facilitate binding to hydrophobic pockets within the active sites of enzymes or the binding sites of receptors. The specific orientation and interactions of this group within such pockets can contribute significantly to the compound's potency and selectivity. Molecular modeling and X-ray crystallography studies would be instrumental in visualizing and understanding these hydrophobic interactions with specific biological targets.
Structure Activity Relationship Sar Studies for 3 4 Methoxyphenyl 5 Nitro 1h Indazole Derivatives
Influence of Substituents on the Indazole Core
The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, serves as a versatile template in medicinal chemistry. researchgate.net The nature and position of substituents on this core can dramatically alter the compound's physicochemical properties and biological activity. nih.govresearchgate.net
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring system. Its position on the benzene portion of the core is a critical determinant of biological activity. While direct SAR studies comparing all positional isomers of the nitro group on the 3-(4-methoxyphenyl)-1H-indazole scaffold are not extensively detailed in the provided literature, general principles from related structures highlight its importance.
Studies on various heterocyclic compounds show that the placement of a nitro group can drastically alter biological effects. For instance, in the coumarin (B35378) series, a nitro substituent at the C-6 position was found to be essential for antibacterial activity against S. aureus. nih.gov In another example involving chalcones, the anti-inflammatory activity varied significantly depending on whether the nitro group was at the ortho, meta, or para position. mdpi.com For nitro-1H-indazoles, different isomers are known to be potent inhibitors of nitric oxide synthase isoforms, with 7-nitro-1H-indazoles being particularly noteworthy. nih.gov Research on 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential as antileishmanial agents, indicating that the 6-nitro substitution pattern can confer specific therapeutic activities. nih.gov
Table 1: Positional Isomers of Nitro-1H-Indazole and Their Noted Activities This table is illustrative, based on general findings for nitro-indazoles, not specifically for the 3-(4-methoxyphenyl) derivative.
| Nitro Group Position | Noted Biological Target/Activity | Reference |
| 5-Nitro | Found in various biologically active indazoles. | mdpi.com |
| 6-Nitro | Antileishmanial activity (in 3-chloro derivatives). | nih.gov |
| 7-Nitro | Potent inhibitors of nitric oxide synthase (nNOS). | nih.gov |
| 4-Nitro | Studied for reactions, less commonly cited for high activity. | nih.gov |
The 3-aryl substituent is a common feature in many active indazole derivatives, and the nature of this aryl group is pivotal. researchgate.net In 3-(4-methoxyphenyl)-5-nitro-1H-indazole, the methoxyphenyl group at the C-3 position plays a significant role in target interaction. The methoxy (B1213986) (-OCH₃) group is an electron-donating group that can influence the molecule's conformation and participate in hydrogen bonding. nih.gov
SAR studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have shown that substitutions on the C-3 phenyl ring significantly affect anticancer activity. nih.gov For instance, the presence and position of a methoxy group can alter the binding mode and potency. A study involving 1-aryl-3-methyl-5-nitro-1H-indazoles synthesized derivatives with the methoxy group at the ortho and meta positions of the N-1 aryl ring, demonstrating that such positional changes are synthetically feasible and likely lead to different biological outcomes. mdpi.com
Modifications to the 4-methoxyphenyl (B3050149) ring could include:
Positional Isomerism : Moving the methoxy group to the meta (3-position) or ortho (2-position) could alter the molecule's geometry and ability to fit into a binding pocket.
Substitution : Introducing other substituents (e.g., halogens, alkyls) on the phenyl ring could modulate lipophilicity and electronic properties, potentially enhancing potency or selectivity. For example, in a series of 3-arylcoumarins, adding a methyl group to the 3'-position of the phenyl ring produced one of the most active compounds against S. aureus. nih.gov
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like histidine within a target protein's active site. nih.gov
Role of Tautomerism (1H vs. 2H) in Biological Recognition
Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. pnrjournal.combenthamdirect.com These forms arise from the migration of the proton between the two nitrogen atoms of the pyrazole ring. The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form under most conditions. nih.govresearchgate.netnih.gov
The tautomeric state of the indazole core is critical for biological recognition because it dictates the spatial arrangement of hydrogen bond donors and acceptors.
In the 1H-tautomer , the proton is on the N1 nitrogen, making N1 a hydrogen bond donor and N2 a hydrogen bond acceptor.
In the 2H-tautomer , the proton is on the N2 nitrogen, reversing these roles: N2 becomes the hydrogen bond donor, and N1 is the acceptor.
This difference fundamentally changes how the molecule presents itself to a biological target. A receptor site may have a specific arrangement of amino acids that can only form a stable complex with one of the two tautomers. While the 1H-form is more stable, the presence of specific interactions within a binding site could selectively stabilize the less common 2H-tautomer. bgu.ac.il The equilibrium between these forms can also be influenced by the solvent environment, with less polar environments sometimes favoring the 2H tautomer through the formation of strong intramolecular hydrogen bonds. bgu.ac.il Therefore, understanding and controlling the tautomeric preference is a key aspect of designing indazole-based drugs.
Conformational Flexibility and Rigidity on Biological Efficacy
The biological efficacy of a molecule is highly dependent on its ability to adopt a specific three-dimensional conformation that is complementary to its target's binding site. The this compound structure has a degree of conformational flexibility, primarily due to the rotation around the single bond connecting the indazole core and the methoxyphenyl ring.
The dihedral angle between the plane of the indazole ring and the plane of the C-3 phenyl ring is a critical parameter. A large degree of flexibility allows the molecule to adopt various shapes, but this can come at an entropic cost upon binding. Conversely, a rigid molecule has a more defined shape, which may lead to higher affinity if that shape is optimal for the target, but it may be unable to adapt to different binding sites.
Studies on other classes of drugs, such as 1,4-diazepane orexin (B13118510) receptor antagonists, have shown that the active compounds exist in a specific low-energy conformation characterized by intramolecular π-stacking, which pre-organizes the molecule for binding. nih.gov Designing more rigid analogues of this compound, for example by introducing bridging atoms to lock the phenyl ring in a specific orientation, could be a strategy to enhance potency and selectivity. Computational analysis of conformational ensembles is often used to rationalize the design of such optimized analogues. nih.gov
Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of the molecular features necessary for biological activity. For indazole derivatives, several key features contribute to their recognition by various biological targets. researchgate.netnih.gov
Based on the structure of this compound and related compounds, a general pharmacophore model can be proposed. This model typically includes:
Aromatic/Hydrophobic Regions : The fused indazole ring system and the 4-methoxyphenyl group provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with nonpolar regions of a binding pocket. nih.gov
Hydrogen Bond Acceptors/Donors : The two nitrogen atoms of the indazole ring are key hydrogen bonding sites. researchgate.net The nitro group's oxygen atoms and the methoxy group's oxygen atom also serve as potent hydrogen bond acceptors.
Defined Vectorial Arrangement : The specific spatial relationship between the hydrogen bonding centers and the aromatic rings is crucial for correct orientation and binding.
Pharmacophore models for other heterocyclic inhibitors, such as those for COX-2, often feature two aromatic rings and a hydrogen bond acceptor, a pattern that aligns well with the structure of the indazole derivative. semanticscholar.org
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Origin | Potential Interaction | Reference |
| Hydrogen Bond Donor | N1-H (in 1H tautomer) | Interaction with acceptor residues (e.g., Asp, Glu, backbone carbonyls) | researchgate.netbeilstein-journals.org |
| Hydrogen Bond Acceptor | N2 (in 1H tautomer) | Interaction with donor residues (e.g., Ser, Thr, Lys, Arg) | researchgate.netbeilstein-journals.org |
| Hydrogen Bond Acceptor | Oxygen atoms of the nitro group | Interaction with donor residues | rsc.org |
| Hydrogen Bond Acceptor | Oxygen atom of the methoxy group | Interaction with donor residues | nih.gov |
| Aromatic/Hydrophobic Core | Indazole bicyclic system | π-π stacking, hydrophobic interactions | nih.gov |
| Aromatic/Hydrophobic Ring | 4-Methoxyphenyl ring | π-π stacking, hydrophobic interactions | nih.gov |
Hydrogen bonds are among the most important non-covalent interactions governing drug-receptor binding due to their strength and directionality. nih.gov The indazole nucleus is particularly adept at this, as its two adjacent nitrogen atoms allow it to function as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein pockets. researchgate.net
For this compound, several key hydrogen bonding interactions are possible:
Indazole N1-H : In its dominant 1H-tautomeric form, the proton on the N1 atom is a primary hydrogen bond donor.
Indazole N2 : The lone pair of electrons on the N2 atom acts as a hydrogen bond acceptor.
Nitro Group : The two oxygen atoms of the 5-nitro group are strong hydrogen bond acceptors.
Methoxy Group : The oxygen of the 4-methoxy substituent can also accept a hydrogen bond.
The ability to form these specific bonds is often a prerequisite for high-affinity binding. The precise pattern of hydrogen bonds required will depend on the specific topology of the target enzyme or receptor's active site. Modifying substituents can fine-tune the strength and nature of these hydrogen bonding interactions, thereby optimizing the compound's biological activity. rsc.orgrsc.org
Dipole-Dipole Interactions in this compound Derivatives
The molecular architecture of this compound gives rise to significant dipole-dipole interactions that are crucial in its binding affinity and structure-activity relationship (SAR). The molecule possesses a notable dipole moment, largely influenced by the electron-withdrawing nitro group at the 5-position and the electron-donating methoxy group on the phenyl ring at the 3-position.
The nitro group (-NO₂) is a strong electron-withdrawing group, creating a localized region of negative charge. Conversely, the methoxy group (-OCH₃) on the phenyl ring is an electron-donating group, which increases the electron density of the phenyl ring. This electronic arrangement results in a significant molecular dipole moment. The orientation of this dipole can influence how the molecule interacts with polar residues within a biological target's binding site.
In SAR studies of related 5-substituted indole (B1671886) derivatives, it has been observed that the magnitude and orientation of the molecular electric dipole moment can be estimated by the vector sum of bond or fragment dipole moments. For instance, substituents on the indole ring have been shown to alter the dipole moment, with electron-donating groups like methoxy and electron-withdrawing groups like formyl significantly impacting the charge distribution. While the indole core is different from indazole, the principles of substituent effects on the dipole moment are transferable.
Pi-Stacking Interactions in this compound Derivatives
Pi-stacking interactions are another critical non-covalent force governing the binding of this compound derivatives to their biological targets. These interactions occur between aromatic rings and are fundamental in stabilizing the structures of biological macromolecules and the binding of small molecule ligands. nih.gov The planar nature of the indazole ring system and the appended phenyl ring provides ample opportunity for such interactions.
The π-system of the indazole core and the 4-methoxyphenyl ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov These interactions are not merely van der Waals forces but also have an electrostatic component. The electron-rich 4-methoxyphenyl ring can favorably interact with electron-deficient aromatic systems, and conversely, the relatively electron-poor nitro-substituted indazole ring can interact with electron-rich aromatic residues.
Studies on related heterocyclic systems have demonstrated the importance of π-stacking. For example, in some kinase inhibitors, the indazole scaffold occupies the adenine (B156593) binding region of the ATP-binding pocket, forming hydrophobic interactions that mimic those of the adenine ring of ATP. nih.gov The stability of these π-π stacking interactions can be influenced by substituents on the aromatic rings. Halogenation, for instance, has been shown to modulate the strength of π-stacking, with heavier halogens generally leading to more stable interactions. nih.gov While not directly applicable to the methoxy group, this highlights the tunability of these interactions through chemical modification.
Furthermore, nitro-aromatic interactions, a specific type of π-stacking, can occur where the electron-deficient nitro group interacts with an electron-rich aromatic ring. researchgate.net These interactions are characterized by a short distance between the nitro group and the aromatic surface and have an electrostatic component. researchgate.net The presence of both the nitro group and the methoxy-substituted phenyl ring in the target compound suggests a complex interplay of π-stacking possibilities that can be exploited in drug design.
Design Principles for Enhanced Potency and Selectivity
The design of more potent and selective derivatives of this compound hinges on a clear understanding of its SAR and the nature of its interactions with its target. Several key principles can guide the optimization of this scaffold.
Modification of the Phenyl Ring: The 4-methoxyphenyl group at the 3-position is a critical determinant of activity. The methoxy group's electron-donating nature influences the electronic properties of the entire molecule. Exploration of other substituents at the para, meta, and ortho positions of the phenyl ring can lead to enhanced potency and selectivity. For example, introducing different electron-donating or electron-withdrawing groups can fine-tune the π-stacking and dipole-dipole interactions.
| Substitution Position | Substituent Type | Potential Impact |
| Para (4-position) | Electron-donating (e.g., -OH, -NH₂) | Enhance π-stacking with electron-deficient rings |
| Para (4-position) | Electron-withdrawing (e.g., -CF₃, -Cl) | Alter dipole moment and π-stacking interactions |
| Meta (3-position) | Various groups | Modulate steric and electronic properties |
| Ortho (2-position) | Various groups | Introduce steric hindrance to control conformation |
| Modification Site | Type of Modification | Rationale |
| 5-position | Replacement of nitro group | Modulate electronic properties and metabolic stability |
| N1-position | Alkylation or arylation | Introduce new interaction points and modify solubility |
| Other positions (4, 6, 7) | Substitution | Fine-tune steric and electronic profile |
Exploiting Bioisosterism: The indazole ring itself is a bioisostere of other important heterocyclic systems like purines and azaindoles. mdpi.com This principle can be used to design novel analogs. For example, replacing the indazole with an azaindole could maintain key hydrogen bonding interactions while altering other properties like pKa and solubility. mdpi.com Similarly, the phenyl ring could be replaced with other aromatic heterocycles to explore new interaction landscapes within the target's binding site.
By systematically applying these design principles and leveraging a deep understanding of the underlying intermolecular forces, it is possible to develop derivatives of this compound with enhanced potency, improved selectivity, and favorable drug-like properties.
Future Research Directions and Emerging Trends for 3 4 Methoxyphenyl 5 Nitro 1h Indazole
Exploration of Novel Synthetic Pathways for Diversification
The therapeutic applicability of a core scaffold is immensely broadened by the ability to generate a diverse library of analogues. For 3-(4-methoxyphenyl)-5-nitro-1H-indazole, future synthetic research will be crucial for probing structure-activity relationships (SAR). While classical methods for indazole synthesis exist, emerging strategies offer greater efficiency, versatility, and access to novel chemical space.
Future synthetic endeavors could focus on:
Palladium-catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide array of substituents at various positions of the indazole ring. This allows for systematic modification of the compound's steric and electronic properties.
C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis, offering a more atom-economical approach to creating derivatives. nih.govmdpi.com Applying these methods could enable the late-stage diversification of the this compound core, rapidly generating analogues for biological screening.
One-Pot Domino Reactions: Efficient synthetic routes, such as one-pot procedures involving the formation of arylhydrazones followed by nucleophilic aromatic substitution (SNAr) ring closure, have been developed for 1-aryl-5-nitro-1H-indazoles. mdpi.comresearchgate.net Adapting and optimizing these domino processes for the synthesis of new derivatives of this compound could significantly streamline the generation of compound libraries.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability for the production of indazole derivatives, facilitating more rapid and efficient exploration of chemical diversity.
A key goal of this synthetic exploration will be to modulate the compound's physicochemical properties, such as solubility and metabolic stability, while enhancing its potency and selectivity towards biological targets.
Advanced Computational Approaches for Drug Design and Discovery
In silico methods are indispensable in modern drug discovery, providing deep molecular insights and accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For this compound, computational approaches can guide the rational design of more potent and selective derivatives.
Machine Learning and Artificial Intelligence in Compound Prioritization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing how vast chemical datasets are analyzed to predict biological activity and other key drug-like properties. rsc.orgmdpi.com
Predictive Modeling: ML algorithms can be trained on existing data for indazole derivatives to build models that predict the biological activity of novel, un-synthesized analogues of this compound. This allows for the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. umich.edu
Toxicity Prediction: Supervised machine learning models can be utilized to predict potential toxicity profiles based on chemical structure, helping to de-risk lead candidates early in the discovery process. mdpi.com
Generative Models: AI-driven generative models can design entirely new molecules based on desired properties, potentially identifying novel indazole-based scaffolds with improved therapeutic profiles. rsc.org
Enhanced Molecular Dynamics Simulations for Complex Biological Systems
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions over time. nih.govworldscientific.com
Binding Stability Assessment: MD simulations can be used to assess the stability of the binding pose of this compound within the active site of a target protein. worldscientific.comacs.org This is crucial for confirming that the interactions predicted by docking are maintained in a more physiologically relevant, dynamic environment.
Free Energy Calculations: Techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to calculate the binding free energy, providing a more quantitative estimate of binding affinity. nih.gov
Exploring Allosteric Sites: MD simulations can help identify and characterize allosteric binding sites on target proteins, opening up new avenues for modulating protein function beyond the active site.
Table 1: Application of Computational Methods in Indazole Research
| Computational Method | Application | Potential Insight for this compound | References |
| Molecular Docking | Predict binding modes and affinities of ligands to protein targets. | Identify key interactions with target proteins (e.g., kinases, HIF-1α). | nih.govnih.govrsc.org |
| 3D-QSAR | Correlate 3D structural features with biological activity. | Develop pharmacophore models to guide the design of more potent analogues. | nih.gov |
| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Assess the stability of ligand-protein complexes and explore conformational changes. | worldscientific.comacs.orgscispace.com |
| Machine Learning (ML) | Build predictive models from large datasets. | Prioritize novel derivatives for synthesis and predict potential toxicity. | rsc.orgmdpi.comumich.edu |
Broadening the Spectrum of Biological Targets and Pathways for Investigation
The indazole scaffold is known to interact with a wide range of biological targets, many of which are implicated in cancer and other diseases. nih.govnih.gov A critical future direction for this compound is to expand the scope of biological investigation beyond its initial targets.
Potential new areas of investigation include:
Kinase Inhibition: The indazole core is a well-established pharmacophore for kinase inhibitors. researchgate.netnih.gov Screening this compound against a broad panel of kinases could uncover novel inhibitory activities. Targets of interest include receptor tyrosine kinases like VEGFR and FGFR, as well as cell cycle-related kinases such as Aurora kinases and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov
Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Indazole derivatives have been identified as inhibitors of HIF-1α, a key transcription factor in tumor progression and metastasis. nih.gov Investigating the effect of this compound on the HIF-1 pathway could reveal a novel anti-cancer mechanism.
Immuno-oncology Targets: Enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) are important targets in immuno-oncology. Given that some indazole derivatives inhibit IDO1, exploring this possibility for this compound is a logical next step. nih.gov
Neuroinflammation: Certain substituted indazoles have shown activity as inhibitors of neuronal nitric oxide synthase (nNOS) or p38α mitogen-activated protein kinase, both of which are involved in neuroinflammatory processes. acs.orgnih.gov This suggests a potential, unexplored therapeutic application in neurodegenerative diseases.
Strategic Combination with Other Therapeutic Agents (Pre-clinical Synergy Studies)
The future of cancer therapy increasingly lies in combination treatments that target multiple pathways simultaneously to enhance efficacy and overcome resistance. researchgate.net As many indazole-based compounds function as targeted agents (e.g., kinase inhibitors), a promising avenue for future research is to explore the synergistic potential of this compound in combination with other anti-cancer drugs.
Conceptual pre-clinical studies could investigate combinations with:
Standard Chemotherapy: Combining a targeted agent like an indazole derivative with traditional cytotoxic drugs could allow for lower doses of the chemotherapeutic, potentially reducing toxicity while achieving a greater anti-tumor effect.
Other Targeted Inhibitors: If this compound is found to inhibit a specific pathway (e.g., a kinase signaling cascade), combining it with an inhibitor of a complementary or downstream pathway could lead to a more profound and durable response.
Immunotherapy: Combining a targeted inhibitor with an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1) could enhance the immune system's ability to recognize and eliminate tumor cells.
These synergy studies would typically be conducted in vitro using cancer cell lines, followed by in vivo validation in animal models.
Development of Prodrug Strategies or Targeted Delivery Systems (Conceptual Academic Research)
Addressing challenges related to a drug's physicochemical properties, such as poor aqueous solubility or non-specific biodistribution, is a key aspect of drug development. nih.gov Conceptual academic research into prodrugs and targeted delivery systems for this compound could lay the groundwork for future therapeutic improvements.
Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. For indazole-based compounds, N-acyloxymethyl analogues have been explored as potential prodrugs to increase aqueous solubility. nih.gov Designing similar prodrugs of this compound could enhance its pharmacokinetic profile.
Targeted Delivery Systems: Encapsulating the compound within nanocarriers, such as liposomes or polymer-drug conjugates, could improve its solubility, prolong its circulation time, and enable targeted delivery to tumor tissues through mechanisms like the enhanced permeability and retention (EPR) effect or by attaching specific targeting ligands to the nanocarrier surface. eurekaselect.comnih.govnih.gov This approach aims to increase the drug concentration at the site of action while minimizing exposure to healthy tissues.
Multi-target Drug Design Approaches
The concept of a multi-target-directed ligand (MTDL) involves a single chemical entity designed to simultaneously modulate multiple biological targets, offering potential advantages such as enhanced therapeutic efficacy, a lower propensity for developing drug resistance, and improved safety profiles compared to combination therapies. nih.govnih.gov The structural backbone of this compound presents a compelling starting point for the rational design of such sophisticated therapeutic agents.
The indazole core itself is a versatile scaffold that has been successfully incorporated into numerous inhibitors targeting different protein families, particularly kinases. samipubco.comnih.gov Many diseases, especially cancer, involve the dysregulation of multiple signaling pathways driven by various kinases. bohrium.comresearchgate.net Consequently, a significant trend in oncology drug discovery is the development of dual- or multi-target kinase inhibitors that can simultaneously block key nodes in cancer cell proliferation, survival, and angiogenesis pathways. bohrium.comnumberanalytics.com Research could focus on modifying the this compound molecule to achieve a desired polypharmacological profile against a specific set of kinases.
Strategies for designing MTDLs from this scaffold could involve several established medicinal chemistry techniques:
Pharmacophore Merging: This approach involves integrating the essential structural features (pharmacophores) of ligands known to bind to different targets into a single hybrid molecule. nih.gov
Fragment-Based and Knowledge-Based Design: Leveraging structural information from known indazole-based inhibitors can guide the modification of the this compound scaffold to engage with additional targets. nih.gov
Computational Modeling: In silico methods like molecular docking and virtual screening can be employed to predict the binding affinity of novel derivatives of this compound against a panel of disease-relevant targets, thereby guiding synthetic efforts. nih.govnih.gov
A particularly intriguing avenue for future research stems from the known biological activities of the constituent moieties of the title compound. While many indazoles are known kinase inhibitors, the parent compound 5-Nitro-1H-indazole has been identified as an inhibitor of nitric oxide synthase (NOS). drugbank.com This opens up the possibility of designing novel MTDLs that combine kinase inhibition with NOS modulation. Such a dual-action agent could be beneficial in therapeutic areas where both pathways are pathologically relevant.
The table below outlines potential multi-target strategies that could be explored using the this compound scaffold as a chemical starting point.
| Target Combination Strategy | Potential Therapeutic Area | Rationale / Key Moieties | Proposed Design Approach |
| Dual Kinase Inhibition | Cancer | The indazole core is a proven kinase-binding scaffold. The 4-methoxyphenyl (B3050149) group can be optimized for specific kinase active sites. | Modify substituents on the indazole ring and phenyl group to achieve desired selectivity against two or more kinases (e.g., VEGFR/PDGFR, ALK/ROS1). nih.gov |
| Kinase and NOS Inhibition | Cancer, Inflammatory Diseases | Combine the kinase-inhibiting potential of the indazole scaffold with the NOS-inhibiting properties of the 5-nitroindazole (B105863) moiety. drugbank.com | Rational design to create a single molecule that fits the active sites of a target kinase and a target NOS isoform. |
| Kinase and Microtubule Disruption | Cancer | Hybridize the indazole scaffold with structural elements from known microtubule-targeting agents (e.g., chalcones). mdpi.com | Create hybrid compounds that merge the pharmacophore of this compound with a combretastatin- or phenstatin-like moiety. |
| Kinase and p38α MAPK Inhibition | Neurodegenerative Diseases, Cancer | The indazole core can be adapted to target various kinases, including p38α MAPK, which is implicated in neuroinflammation and cancer. acs.org | Develop derivatives with balanced activity against a primary kinase target and p38α MAPK, leveraging known structure-activity relationships for dual inhibitors. acs.org |
These strategies highlight the potential of this compound as a valuable template for developing the next generation of multi-targeted therapies. The rational application of computational tools and synthetic chemistry will be crucial in transforming this potential into clinically relevant drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(4-methoxyphenyl)-5-nitro-1H-indazole, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, ketone intermediates (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) are formed using AlCl₃-catalyzed acylation of substituted benzene derivatives. Cyclization with hydrazine hydrate in dimethylformamide (DMF) under reflux yields the indazole core. Recrystallization from DMF removes isomer impurities (e.g., (2,3-dichlorophenyl)-1H-indazole), achieving >95% purity . Yield optimization may involve adjusting reaction time (1–2 hours), temperature (80–100°C), and stoichiometric ratios of hydrazine hydrate.
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data should be collected using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution and refinement can be performed with SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement). Key parameters include:
- Data collection : 0.5° frame width, multi-scan absorption correction.
- Refinement : Anisotropic displacement parameters for non-H atoms, hydrogen positions geometrically constrained.
- Validation: Check R-factor convergence (R₁ < 0.05) and residual electron density (<1 eÅ⁻³) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be analyzed during structural characterization?
- Methodological Answer : Contradictions may arise from residual solvents, isomers, or dynamic effects. Strategies include:
- Recrystallization : Use DMF or ethanol to remove isomers (e.g., positional isomers of methoxyphenyl or nitro groups) .
- Variable-temperature NMR : Resolve dynamic effects caused by tautomerism or rotational barriers.
- 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of protons (e.g., indazole NH vs. aromatic protons) .
Q. What computational approaches are suitable for predicting the electronic properties and nonlinear optical (NLO) behavior of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) influencing NLO activity. Molecular docking studies may predict binding affinities to biological targets (e.g., enzymes or receptors) .
Q. How do substituents (e.g., nitro and methoxyphenyl groups) influence the mechanistic pathway of indazole formation?
- Methodological Answer : The nitro group acts as an electron-withdrawing group, directing electrophilic substitution during Friedel-Crafts acylation. The methoxyphenyl group stabilizes intermediates via resonance. Kinetic studies (e.g., monitoring reaction progress via HPLC) reveal that electron-deficient aryl rings accelerate cyclization but may reduce regioselectivity. Isotopic labeling (¹⁵N-hydrazine) can track nitrogen incorporation into the indazole ring .
Q. What strategies improve the thermal stability of this compound for material science applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (>250°C). Stability enhancements include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
